ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and ester functionalities
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit human neutrophil elastase (hne) , a proteinase that degrades a range of proteins including all extracellular matrix proteins and many important plasma proteins . Under normal physiological conditions, various immune cells use hNE as an important protective species .
Mode of Action
Based on its structural similarity to other benzenesulfonic acid derivatives, it may act as a competitive inhibitor of its target enzyme, hne . This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Given its potential role as an hne inhibitor, it may impact pathways involving neutrophil function and inflammation, as hne is secreted by neutrophils to destroy pathogens and regulate inflammation .
Result of Action
If it acts as an hne inhibitor, it could potentially reduce the degradation of extracellular matrix proteins and other important plasma proteins, thereby modulating inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the sulfonyl and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammatory and cancer pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoate
- (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Uniqueness
Ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and structural features. The presence of both sulfonyl and ester groups, along with the fluorinated aromatic ring, provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O6S/c1-2-31-21(28)16-8-3-4-9-17(16)23-18(26)13-25-20(27)11-10-19(24-25)32(29,30)15-7-5-6-14(22)12-15/h3-12H,2,13H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNICYFFNULTAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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